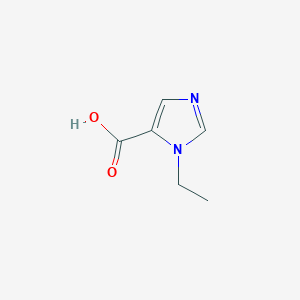

1-Ethyl-1H-imidazole-5-carboxylic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-4-7-3-5(8)6(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDVIFCTZBKLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559159 | |

| Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71925-11-6 | |

| Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Ethyl-1H-imidazole-5-carboxylic acid: Starting Materials and Synthetic Strategies

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for preparing 1-Ethyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical research and development. We will dissect the core chemical principles and methodologies, focusing on the selection of starting materials and the rationale behind key reaction steps. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of this compound

Imidazole-5-carboxylic acid derivatives are crucial structural motifs in a variety of biologically active molecules. The incorporation of an N-ethyl group, in particular, can modulate a compound's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity. This compound serves as a key building block in the synthesis of more complex pharmaceutical intermediates. A robust and well-understood synthetic route is therefore paramount for its efficient and scalable production.

This guide will focus on a common and logical synthetic approach: the initial synthesis of an ester precursor, ethyl 1-ethyl-1H-imidazole-5-carboxylate, followed by its hydrolysis to the final carboxylic acid. This strategy allows for easier purification of the intermediate and generally provides high yields.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals a logical disconnection at the carboxylic acid and the N-ethyl bond. The most straightforward strategy involves the hydrolysis of the corresponding ethyl ester, and the ethylation of a precursor imidazole.

An In-Depth Technical Guide to 1-Ethyl-1H-imidazole-5-carboxylic Acid: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-imidazole-5-carboxylic acid (CAS No. 71925-11-6) is a heterocyclic building block of increasing interest in medicinal chemistry and pharmaceutical development. Its substituted imidazole core is a prevalent motif in numerous biologically active compounds, making a thorough understanding of its physicochemical properties essential for its effective application in drug design and synthesis. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside detailed, field-proven experimental protocols for the determination of its key parameters, including pKa and aqueous solubility. This document is intended to serve as a vital resource for researchers and developers, enabling informed decisions in the synthesis, formulation, and analytical characterization of novel molecular entities incorporating this versatile scaffold.

Chemical Identity and Molecular Structure

This compound is a five-membered aromatic heterocycle bearing an ethyl group at the N-1 position and a carboxylic acid moiety at the C-5 position. The presence of both a basic imidazole ring and an acidic carboxylic acid group imparts amphoteric properties to the molecule.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 71925-11-6 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| SMILES | O=C(C1=CN=CN1CC)O |

| InChI Key | QXDVIFCTZBKLMY-UHFFFAOYSA-N |

digraph "1-Ethyl-1H-imidazole-5-carboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="1.2,0.8!"]; N3 [label="N", pos="1.5,-0.5!"]; C4 [label="C", pos="0.3,-1.2!"]; C5 [label="C", pos="-0.6,0!"]; C_ethyl1 [label="CH2", pos="-1.1,2.2!"]; C_ethyl2 [label="CH3", pos="-2.5,2.5!"]; C_carboxyl [label="C", pos="-2.0,-0.3!"]; O1_carboxyl [label="O", pos="-2.8,0.5!"]; O2_carboxyl [label="OH", pos="-2.4,-1.5!"]; H2[label="H", pos="1.9,1.3!"]; H4[label="H", pos="0.4,-2.0!"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C5 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; C2 -- H2; C4 -- H4; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available from commercial suppliers, other values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Appearance | White to light yellow solid-liquid mixture | ChemicalBook |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | 1.27±0.1 g/cm³ (Predicted) | Jizhi Chemical |

| pKa | 2.03 ± 0.10 (Predicted) | ChemicalBook |

| Solubility | Soluble in water | Thermo Fisher Scientific |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two distinct singlets for the imidazole ring protons, and a broad singlet for the carboxylic acid proton, which is often exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the three carbons of the imidazole ring, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon is typically in the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A very broad band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band corresponding to the C=O stretching of the carbonyl group is expected around 1700-1725 cm⁻¹. Additional peaks corresponding to C-H, C=N, and C-N stretching and bending vibrations of the imidazole ring and ethyl group will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 140.14. Common fragmentation pathways for carboxylic acids include the loss of OH (M-17) and COOH (M-45). Fragmentation of the imidazole ring and the ethyl group would also contribute to the mass spectrum.

Reactivity and Stability

The reactivity of this compound is dictated by the functional groups present: the imidazole ring and the carboxylic acid.

-

Imidazole Ring: The imidazole ring is aromatic and can undergo electrophilic substitution, although the carboxylic acid group is deactivating. The nitrogen atoms of the imidazole ring can act as nucleophiles and bases.

-

Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction. It is also responsible for the acidic nature of the compound.

Stability: The compound should be stored in a dry, well-sealed container at room temperature. Imidazole derivatives are generally stable under normal conditions but may be sensitive to strong oxidizing agents.

Synthesis

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physicochemical parameters of this compound.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a reliable method for ionizable compounds.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Deionized water (carbonate-free)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 or 25 mL)

-

Beaker (100 mL)

Procedure:

-

Calibrate the pH meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Prepare the sample solution: Accurately weigh approximately 14 mg of this compound (to make a ~1 mM solution) and dissolve it in 100 mL of deionized water containing 0.1 M KCl to maintain a constant ionic strength.

-

Initial pH adjustment: If necessary, adjust the initial pH of the solution to below the expected pKa (e.g., pH 1.5-2.0) using the standardized HCl solution.

-

Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition, ensuring the reading stabilizes.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. Alternatively, a derivative plot (ΔpH/ΔV vs. volume of NaOH) can be used to accurately determine the equivalence point.

The Pharmacological Profile of 1-Ethyl-1H-imidazole-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. This technical guide provides an in-depth exploration of the pharmacological profile of derivatives of 1-Ethyl-1H-imidazole-5-carboxylic acid. While direct and extensive research on this specific scaffold is emerging, this document synthesizes available data on structurally related imidazole and benzimidazole analogues to project the potential therapeutic applications and guide future research. We will delve into the synthetic strategies for derivatization, explore potential antimicrobial, anticancer, and anti-inflammatory activities, and analyze structure-activity relationships based on current literature. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[2] This versatility has led to the development of a wide array of imidazole-containing drugs with applications ranging from antifungal and antibacterial to anticancer and anti-inflammatory agents.[3]

The this compound core offers a strategic platform for the design of novel therapeutic agents. The ethyl group at the N-1 position can influence lipophilicity and metabolic stability, while the carboxylic acid at the C-5 position provides a key handle for the synthesis of a variety of derivatives, including esters and amides. This guide will explore the pharmacological potential of these derivatives by examining the established activities of closely related compounds.

Synthetic Strategies for Derivatization

The primary route for exploring the pharmacological profile of this compound involves the synthesis of ester and amide libraries. These functional groups allow for systematic modifications of physicochemical properties and exploration of the chemical space around the core scaffold.

General Synthesis of this compound Derivatives

The synthesis of the core scaffold and its subsequent derivatization into amides and esters is a critical first step in the drug discovery process. The following diagram outlines a general synthetic workflow.

Caption: General workflow for the synthesis and derivatization of this compound.

Potential Pharmacological Activities

Based on extensive research into structurally similar imidazole and benzimidazole derivatives, it is plausible that derivatives of this compound will exhibit a range of pharmacological activities. The following sections explore these potential applications, drawing on evidence from analogous compounds.

Antimicrobial Activity

Derivatives of imidazole and benzimidazole are well-established antimicrobial agents. Studies on methyl or ethyl 1H-benzimidazole-5-carboxylates have demonstrated potent antibacterial and antifungal activities.[4] Specifically, aromatic amide and amidine derivatives of these scaffolds have shown significant inhibitory activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]

Hypothesized Mechanism of Action: The antimicrobial action of imidazole derivatives is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For instance, some imidazole-based antifungals inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.

A proposed experimental workflow for screening the antimicrobial activity of novel this compound derivatives is outlined below.

Caption: A stepwise workflow for the antimicrobial evaluation of synthesized derivatives.

Table 1: Antimicrobial Activity of Structurally Related Benzimidazole Derivatives [4]

| Compound Type | Test Organisms | MIC Range (µg/mL) |

| Aromatic Amides | S. aureus, MRSA, S. faecalis, MRSE, E. coli | Potent antibacterial activity reported |

| Aromatic Amidines | MRSA, MRSE | 0.39 - 1.56 |

| Simple Acetamides | Various bacteria and fungi | Essentially inactive |

Anticancer Activity

The imidazole scaffold is a common feature in many anticancer agents. Research on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks has revealed significant antiproliferative potential against various human cancer cell lines, including cervical (HeLa) and colon (HT-29) cancer cells.[5] One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated an IC50 value of 0.737 µM against HeLa cells.[5] The proposed mechanism of action for this compound includes inhibition of tubulin polymerization and induction of apoptosis.[5]

Furthermore, derivatives of 1H-benzo[d]imidazole-5-carboxamide have been investigated as inhibitors of fatty acid synthase (FASN), an enzyme overexpressed in many cancers.[6]

Hypothesized Signaling Pathway Inhibition: Based on the activity of related compounds, derivatives of this compound could potentially exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Caption: Hypothesized signaling pathways targeted by imidazole-based anticancer agents.

Table 2: Anticancer Activity of a Structurally Related Imidazole Derivative [5]

| Compound | Cell Line | IC50 (µM) |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa (Cervical Cancer) | 0.737 ± 0.05 |

| HT-29 (Colon Cancer) | 1.194 ± 0.02 |

Anti-inflammatory Activity

Imidazole derivatives have also been explored for their anti-inflammatory properties.[7] The mechanism of action for many anti-inflammatory drugs involves the inhibition of enzymes such as cyclooxygenase (COX) or the modulation of inflammatory signaling pathways. While specific data on this compound derivatives is not yet available, the general anti-inflammatory potential of the imidazole scaffold suggests this as a promising area for investigation.

Structure-Activity Relationship (SAR) Analysis

Based on the available literature for related imidazole and benzimidazole derivatives, several key structural features can be hypothesized to influence the pharmacological activity of this compound derivatives:

-

Amide vs. Ester Substitution: In many cases, amide derivatives have shown more potent biological activity compared to their corresponding esters. This is often attributed to the ability of the amide N-H to participate in hydrogen bonding with biological targets.

-

Nature of the Amide/Ester Substituent: The nature of the R group in the amide or ester functionality is critical. Aromatic and bulky aliphatic groups can enhance activity through hydrophobic interactions with the target protein.[4]

-

Substitution on the Imidazole Ring: While the core scaffold in this guide is defined, it is worth noting that substitutions at other positions of the imidazole ring (C-2 and C-4) in related compounds have a significant impact on their pharmacological profile.

Experimental Protocols

To facilitate further research, this section provides example protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for similar compounds.

General Procedure for the Synthesis of N-Aryl-1-ethyl-1H-imidazole-5-carboxamides

-

To a solution of this compound (1 mmol) in anhydrous dichloromethane (DCM, 20 mL), add oxalyl chloride (1.2 mmol) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the acid chloride.

-

Dissolve the crude acid chloride in anhydrous DCM (20 mL) and add the desired aniline derivative (1.1 mmol) and triethylamine (1.5 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1-ethyl-1H-imidazole-5-carboxamide.

-

Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Seed cancer cells (e.g., HeLa, HT-29) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC50 value for each compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge base of imidazole and benzimidazole pharmacology, researchers can rationally design and synthesize derivatives with a high probability of exhibiting interesting biological activities. The potential for antimicrobial, anticancer, and anti-inflammatory applications warrants further investigation.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound amides and esters. In-depth mechanistic studies on the most potent compounds will be crucial to elucidate their mode of action and to guide further lead optimization efforts. The insights provided in this technical guide are intended to serve as a valuable resource for scientists dedicated to the discovery and development of next-generation imidazole-based therapeutics.

References

- 1. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

"solubility of 1-Ethyl-1H-imidazole-5-carboxylic acid in common lab solvents"

An In-depth Technical Guide to the Solubility of 1-Ethyl-1H-imidazole-5-carboxylic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound with a molecular formula of C6H8N2O2. Its structure, featuring an imidazole ring substituted with an ethyl group and a carboxylic acid, suggests a compound with amphiprotic character, capable of acting as both a hydrogen bond donor and acceptor. This dual nature is central to understanding its solubility across a spectrum of laboratory solvents. The predicted pKa of approximately 2.03 indicates it is a moderately strong organic acid[1]. The physical appearance of this compound is described as a white to light yellow solid-liquid mixture[1]. Imidazole derivatives, in general, are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of pharmaceuticals and functional materials[2]. A thorough understanding of the solubility of this compound is therefore crucial for its effective use in research and development, including reaction chemistry, purification, formulation, and analytical characterization.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another[3]. The molecular structure of this compound contains both polar and non-polar regions, which will dictate its solubility in various solvents.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

These solvents can engage in hydrogen bonding. The carboxylic acid and the nitrogen atoms in the imidazole ring of this compound can both participate in hydrogen bonding with protic solvents. Therefore, a moderate to high solubility is expected in these solvents. The ethyl group, being non-polar, will slightly diminish the overall polarity, but the influence of the hydrogen bonding groups is likely to be dominant.

The solubility in aqueous solutions will be highly dependent on the pH. In acidic solutions (pH < 2.03), the carboxylic acid will be protonated, and the compound will be less soluble. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is ionic and thus highly soluble in water.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone)

These solvents have large dipole moments but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors. The carboxylic acid proton of this compound can form a hydrogen bond with the oxygen or nitrogen atoms of these solvents. Consequently, good solubility is anticipated in polar aprotic solvents.

Nonpolar Solvents (e.g., Hexane, Toluene)

These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The presence of the polar carboxylic acid and imidazole ring will likely lead to poor solubility in nonpolar solvents. The non-polar ethyl group is not substantial enough to overcome the polarity of the rest of the molecule.

Predicted Solubility Summary

| Solvent Class | Common Examples | Predicted Solubility | Predominant Intermolecular Forces |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High (pH-dependent for water) | Hydrogen Bonding |

| Polar Aprotic | DMSO, DMF, Acetone | Good | Dipole-Dipole, Hydrogen Bonding |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Van der Waals forces |

Experimental Determination of Solubility

To empirically determine the solubility of this compound, a systematic approach involving both qualitative and quantitative methods is recommended.

Qualitative Solubility Assessment

This method provides a rapid screening of solubility in various solvents.

Protocol:

-

Add approximately 25 mg of this compound to a small test tube[4].

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition[4].

-

Observe if the solid dissolves completely.

-

If the compound dissolves, it is considered "soluble." If it does not dissolve, it is "insoluble." For intermediate cases, it can be classified as "partially soluble."

-

Perform this test with a range of solvents from different classes (polar protic, polar aprotic, and nonpolar).

-

For aqueous solutions, test the solubility in deionized water, 5% aqueous HCl, and 5% aqueous NaOH to observe the effect of pH[4][5].

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility.

Protocol:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand undisturbed for any undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used to separate the solid from the liquid.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical technique such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical Structure.

Conclusion

References

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 1-Ethyl-1H-imidazole-5-carboxylic Acid

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, two-step experimental protocol for the synthesis of 1-Ethyl-1H-imidazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis begins with the N-alkylation of commercially available ethyl 1H-imidazole-5-carboxylate, followed by a robust saponification to yield the target carboxylic acid. This guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction mechanism.

Introduction and Strategic Overview

The imidazole moiety is a cornerstone in pharmaceutical development, appearing in numerous clinically significant agents. The targeted synthesis of specifically substituted imidazoles, such as this compound, is therefore of high importance. This protocol outlines a logical and efficient pathway that is both scalable and utilizes common laboratory reagents.

The synthetic strategy is bifurcated into two primary stages:

-

N-Ethylation: Introduction of an ethyl group at the N-1 position of the imidazole ring of ethyl 1H-imidazole-5-carboxylate. This reaction proceeds via deprotonation of the imidazole N-H followed by nucleophilic substitution on an ethyl halide.

-

Saponification: Base-catalyzed hydrolysis of the intermediate ethyl ester to the final carboxylic acid. This classic transformation is high-yielding and straightforward to perform.[1]

The overall workflow is depicted below.

Caption: Overall synthetic workflow from starting material to final product.

Materials and Reagents

Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and solvents are anhydrous where specified.

| Reagent/Material | Grade | Supplier Example | Notes |

| Ethyl 1H-imidazole-5-carboxylate | ≥97% | Synthonix, Inc. | Starting material[2] |

| Ethyl Iodide (Iodoethane) | ≥99%, stabilized | Sigma-Aldrich | Alkylating agent |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base for N-alkylation |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Reaction solvent |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | Base for saponification |

| Ethanol (EtOH) | 200 Proof, Absolute | Decon Labs | Reaction solvent |

| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | For acidification workup |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals | Extraction solvent |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | Drying agent |

| Deionized Water (DI H₂O) | N/A | In-house | For workup and solutions |

Detailed Experimental Protocol

PART 1: Synthesis of Ethyl 1-ethyl-1H-imidazole-5-carboxylate

Principle: The N-H proton of the imidazole ring is sufficiently acidic to be removed by a moderately strong base like potassium carbonate. The resulting imidazolide anion acts as a nucleophile, attacking the electrophilic ethyl iodide in an SN2 reaction to form the N-ethylated product.[3] DMF is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of reactants and promoting the SN2 pathway.

Caption: Logical steps in the N-Ethylation reaction.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1H-imidazole-5-carboxylate (1.0 eq, e.g., 5.0 g, 35.7 mmol).

-

Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq, e.g., 7.4 g, 53.5 mmol).

-

Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

-

Stir the suspension at room temperature for 15 minutes under a nitrogen or argon atmosphere.

-

Add ethyl iodide (1.2 eq, e.g., 3.4 mL, 42.8 mmol) dropwise to the stirring suspension.

-

Heat the reaction mixture to 70-80 °C and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into 400 mL of cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure ethyl 1-ethyl-1H-imidazole-5-carboxylate as a clear oil.

PART 2: Synthesis of this compound (Saponification)

Principle: Saponification is the base-catalyzed hydrolysis of an ester.[1] The hydroxide ion (OH⁻) from NaOH attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and ethanol. Because the carboxylic acid is formed in a basic medium, it is immediately deprotonated to the carboxylate. A final acidification step is required to protonate the carboxylate salt and isolate the neutral carboxylic acid.[4][5]

Procedure:

-

Dissolve the ethyl 1-ethyl-1H-imidazole-5-carboxylate (1.0 eq, e.g., 4.0 g, 23.8 mmol) obtained from Part 1 in 80 mL of ethanol in a 250 mL round-bottom flask.

-

In a separate beaker, prepare a solution of sodium hydroxide (NaOH) (2.5 eq, e.g., 2.38 g, 59.5 mmol) in 20 mL of deionized water.

-

Add the NaOH solution to the flask containing the ester.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the ester starting material is no longer visible.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the remaining residue in 50 mL of deionized water and cool the solution in an ice bath.

-

Slowly acidify the solution to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

-

Stir the cold suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

-

Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield this compound as a white to off-white powder.

Data Summary and Expected Results

| Step | Compound | Molecular Formula | Mol. Weight ( g/mol ) | Expected Yield | Physical Appearance |

| Start | Ethyl 1H-imidazole-5-carboxylate | C₆H₈N₂O₂ | 140.14 | N/A | White solid |

| Part 1 | Ethyl 1-ethyl-1H-imidazole-5-carboxylate | C₈H₁₂N₂O₂ | 168.19 | 75-90% | Clear oil |

| Part 2 | This compound | C₆H₈N₂O₂ | 140.14 | 85-95% | White powder |

Concluding Remarks

This protocol provides a reliable and well-documented method for the synthesis of this compound. By detailing the rationale behind key steps, such as the choice of base and the necessity of the final acidification, this guide serves as a practical tool for researchers in organic synthesis and drug discovery. Adherence to the described procedures and safety precautions is essential for achieving the desired outcome safely and efficiently.

References

The Versatile Synthon: Harnessing 1-Ethyl-1H-imidazole-5-carboxylic Acid in Modern Synthesis

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. Within this important class of heterocyles, 1-Ethyl-1H-imidazole-5-carboxylic acid emerges as a particularly valuable and versatile building block. Its strategic placement of a carboxylic acid function on the imidazole core, coupled with the presence of an ethyl group at the N-1 position, offers synthetic chemists a powerful handle for molecular elaboration. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and materials development.

Physicochemical Properties and Spectroscopic Validation

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. The data presented below provides a comprehensive overview of this compound.

| Property | Value | Source |

| CAS Number | 71925-11-6 | BLD Pharm[1] |

| Molecular Formula | C₆H₈N₂O₂ | BLD Pharm[1] |

| Molecular Weight | 140.14 g/mol | BLD Pharm[1] |

| Appearance | White to off-white solid | Generic Observation |

| Solubility | Soluble in polar organic solvents such as methanol, DMSO, and DMF. Limited solubility in water and non-polar organic solvents. | General Chemical Principles |

Spectroscopic Data for Structural Confirmation:

To ensure the identity and purity of the starting material, a comprehensive spectroscopic analysis is essential. Representative data is provided by suppliers such as BLD Pharm, which includes NMR, HPLC, and LC-MS.[1] This data serves as a benchmark for researchers to validate their own starting material.

Core Synthetic Transformations: Gateway to Molecular Diversity

The reactivity of this compound is dominated by its carboxylic acid moiety, which serves as a versatile precursor for a range of functional groups. The following sections detail key synthetic transformations, providing both the rationale and step-by-step protocols.

Esterification: Modulating Lipophilicity and Bioavailability

Esterification of the carboxylic acid is a fundamental transformation used to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially improving cell permeability and pharmacokinetic properties of the final compound.

Causality Behind Experimental Choices: The choice of esterification method depends on the substrate's sensitivity to acid and heat. The classic Fischer esterification is suitable for robust substrates, while milder methods employing coupling agents are preferred for more delicate molecules.[2]

Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

This method is a classic and cost-effective approach for generating simple alkyl esters.

Workflow Diagram:

Caption: Fischer-Speier Esterification Workflow.

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq) in the desired alcohol (e.g., ethanol, 10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 2: Carbodiimide-Mediated Esterification (Milder Conditions)

For substrates that are sensitive to strong acids and high temperatures, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) provide a milder alternative.[3]

Workflow Diagram:

Caption: Carbodiimide-Mediated Esterification Workflow.

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.5 eq) or DCC (1.5 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

If DCC is used, filter off the N,N'-dicyclohexylurea (DCU) precipitate.

-

Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the pure ester.

Amide Bond Formation: Building Blocks for Bioactive Molecules

Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide functional group is a cornerstone of many pharmaceuticals. This compound can be readily converted to a wide array of amides, enabling the exploration of structure-activity relationships.

Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated. Common activating agents include thionyl chloride (to form the acyl chloride) or peptide coupling reagents.[4][5]

Protocol 3: Amide Synthesis via Acyl Chloride

This two-step procedure involves the formation of a highly reactive acyl chloride intermediate, which then readily reacts with an amine.

Workflow Diagram:

Caption: Amide Synthesis via Acyl Chloride Intermediate.

Step-by-Step Methodology:

-

Acyl Chloride Formation: To a suspension of this compound (1.0 eq) in an anhydrous solvent like DCM, add thionyl chloride (2.0 eq) or oxalyl chloride (2.0 eq) and a catalytic amount of DMF.

-

Heat the mixture to reflux for 1-2 hours until a clear solution is formed.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting acyl chloride can be used in the next step without further purification.

-

Amidation: Dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.

-

Slowly add a solution of the crude 1-Ethyl-1H-imidazole-5-carbonyl chloride in anhydrous DCM to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the crude product by column chromatography or recrystallization.

Protocol 4: Direct Amide Coupling with HATU

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a modern coupling reagent that facilitates the direct formation of amides from carboxylic acids and amines under mild conditions with high yields and low racemization for chiral substrates.[6]

Workflow Diagram:

Caption: HATU-Mediated Amide Coupling Workflow.

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq) in DMF, add the amine (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring its progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Applications in Agrochemicals and Pharmaceuticals

The this compound scaffold is a key constituent in various biologically active molecules.

-

Agrochemicals: Imidazole-based compounds are well-established as potent fungicides. The mechanism of action often involves the inhibition of sterol biosynthesis in fungi.[7] The ability to readily synthesize a diverse library of amides and esters from this compound makes it an attractive starting material for the discovery of novel fungicides.[8] For instance, N-cyano-1H-imidazole-4-carboxamides, structurally related to derivatives of our title compound, have shown significant fungicidal activity.[9]

Potential for Further Diversification: A Note on Decarboxylation

While esterification and amidation are the most common transformations, the decarboxylation of imidazole carboxylic acids is also a known reaction, which can provide access to C-H functionalized imidazoles. The stability of azole carboxylic acids can be limited, and they may undergo decarboxylation, particularly under harsh conditions.[11] The mechanism of decarboxylation for related 5-aminoimidazole-4-carboxylic acids has been studied, suggesting that this transformation could be a viable synthetic route for accessing 1-ethyl-1H-imidazole from its 5-carboxylic acid precursor under specific conditions.[12]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its derivatives. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14][15][16]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its readily transformable carboxylic acid handle provides a gateway to a vast chemical space of esters and amides, which are of significant interest in the fields of drug discovery and agrochemicals. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this synthon in their research endeavors, paving the way for the discovery of novel and impactful molecules.

References

- 1. 71925-11-6|this compound|BLD Pharm [bldpharm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 13. mmbio.byu.edu [mmbio.byu.edu]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Notes and Protocols: The Versatility of 1-Ethyl-1H-imidazole-5-carboxylic Acid in Medicinal Chemistry

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 1-Ethyl-1H-imidazole-5-carboxylic acid in medicinal chemistry. This document provides in-depth insights into its role as a critical building block in the synthesis of therapeutic agents and diagnostic tools, complete with detailed experimental protocols.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile component in the design of bioactive molecules. This compound, a substituted imidazole, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its strategic importance lies in its bifunctional nature, possessing both a nucleophilic imidazole ring and a carboxylic acid group that can be readily modified. This guide will explore its key applications, focusing on its role in the development of angiotensin II receptor antagonists and advanced imaging agents.

Application I: A Key Intermediate in the Synthesis of Angiotensin II Receptor Antagonists

This compound and its derivatives are crucial intermediates in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor antagonists. These drugs, such as Olmesartan, selectively block the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[3] The imidazole core of these molecules plays a critical role in their binding to the AT1 receptor.

Rationale for Use in Drug Design

The 1-ethyl-imidazole-5-carboxylic acid moiety provides a rigid scaffold that can be appropriately substituted to achieve high-affinity binding to the target receptor. The ethyl group at the 1-position of the imidazole ring can influence the compound's pharmacokinetic properties, while the carboxylic acid at the 5-position serves as a handle for further chemical modifications, such as esterification to prodrugs to enhance bioavailability.

Synthetic Protocol: Synthesis of an Olmesartan Intermediate

The following protocol outlines a general procedure for the synthesis of a key intermediate of Olmesartan, demonstrating the utility of imidazole-5-carboxylate derivatives. While this specific example uses an ethyl ester, the underlying principles apply to the use of this compound as a starting material for similar derivatives.

Objective: To synthesize Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for Olmesartan.[3]

Materials:

-

Ethyl oxalate

-

Ethyl chloroacetate

-

Sodium ethylate

-

Butyramidinium salt

-

Anhydrous ethanol

-

Chloroform

-

Hydrochloric acid

-

Ethyl acetate

-

Water

Procedure:

-

Synthesis of Diethyl 2-chloro-3-oxosuccinate:

-

To a solution of sodium ethylate in absolute ethanol at 0-5 °C, add ethyl oxalate dropwise.

-

Subsequently, add ethyl chloroacetate dropwise over 3 hours while maintaining the temperature.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Add chloroform to the residue and acidify with dilute hydrochloric acid to obtain diethyl 2-chloro-3-oxosuccinate.

-

-

Cyclization to form the Imidazole Ring:

-

To a solution of butyramidinium salt in a suitable solvent, add the diethyl 2-chloro-3-oxosuccinate from the previous step.

-

Stir the reaction at 60-70 °C for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, evaporate the solvent under vacuum.

-

Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Purify the product by acid-base treatment to obtain the final compound with high purity.[3]

-

Expected Outcome: The synthesis yields ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate as a white solid.

Application II: Precursor for PET Imaging Agents

Derivatives of 1-substituted-1H-imidazole-5-carboxylic acid are instrumental in the development of Positron Emission Tomography (PET) imaging agents. Specifically, 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid is a direct precursor to [11C]Metomidate ([11C]MTO), a PET tracer used for imaging the adrenal cortex.[4]

Mechanism of Action and Rationale

[11C]Metomidate is a potent inhibitor of the 11β-hydroxylase enzyme, which is highly expressed in the adrenal cortex.[4] This high and specific uptake allows for the visualization of adrenocortical tissues and the differentiation of adrenocortical tumors from other adrenal masses. The imidazole-5-carboxylic acid scaffold is key to its binding affinity and specificity for the enzyme.

Radiosynthesis Protocol: Preparation of [11C]Metomidate

The following protocol provides a general overview of the radiosynthesis of [11C]Metomidate from its carboxylic acid precursor. This process involves the methylation of the carboxylic acid with [11C]methyl iodide.

Objective: To synthesize [11C]Metomidate for PET imaging.[4]

Materials:

-

(R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid

-

[11C]Methyl iodide ([11C]CH3I)

-

Suitable solvent (e.g., DMF)

-

Base (e.g., tetrabutylammonium hydroxide)

-

HPLC system for purification

Procedure:

-

Precursor Preparation: Dissolve (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid in a suitable solvent.

-

Radiolabeling Reaction:

-

Introduce [11C]methyl iodide into the reaction vessel containing the precursor and a base.

-

Heat the reaction mixture at an elevated temperature for a short period (e.g., 5 minutes at 100 °C) to facilitate the methylation of the carboxylic acid.

-

-

Purification:

-

Purify the reaction mixture using preparative High-Performance Liquid Chromatography (HPLC) to isolate [11C]Metomidate from unreacted precursor and other byproducts.[4]

-

-

Formulation: The purified [11C]Metomidate is formulated in a physiologically compatible solution for intravenous injection.

Expected Outcome: A radiochemically pure solution of [11C]Metomidate suitable for in vivo PET imaging studies.

Summary of Key Applications and Derivatives

| Parent Compound | Derivative | Application Area | Mechanism of Action | Reference |

| Imidazole-5-carboxylic acid ester | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Antihypertensive Drug Intermediate | Key building block for Angiotensin II receptor antagonists like Olmesartan. | [3] |

| 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | [11C]Metomidate | PET Imaging Agent | Potent inhibitor of 11β-hydroxylase for adrenal cortex imaging. | [4] |

Visualizing the Synthetic and Mechanistic Pathways

Diagram 1: General Synthetic Pathway for Imidazole-5-Carboxylate Derivatives

References

Topic: Derivatization of 1-Ethyl-1H-imidazole-5-carboxylic Acid for Biological Screening

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs, where it often plays a crucial role in molecular recognition and biological activity.[1][2][3] 1-Ethyl-1H-imidazole-5-carboxylic acid is a versatile starting material, offering a reactive "handle" for chemical modification. This application note provides a comprehensive guide to the strategic derivatization of this core structure to generate a library of novel compounds for biological screening. We present detailed, field-proven protocols for esterification and amidation, explain the chemical rationale behind these modifications, and provide standardized workflows for assessing the biological potential of the resulting derivatives in antimicrobial and anticancer assays.

Introduction: The Strategic Value of the Imidazole Scaffold

The five-membered imidazole ring is a cornerstone of medicinal chemistry.[4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, make it an attractive component for designing new therapeutic agents.[3] Derivatives of imidazole have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4]

This compound serves as an ideal starting point for a discovery campaign. The ethyl group at the N-1 position provides stability and modulates lipophilicity, while the carboxylic acid at the C-5 position is a highly versatile functional group, amenable to a wide range of chemical transformations. By converting this carboxylic acid into a diverse set of esters and amides, researchers can systematically explore the structure-activity relationship (SAR) of this scaffold, fine-tuning properties such as:

-

Solubility and Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.

-

Cellular Permeability: Enhancing the ability of compounds to cross biological membranes and reach their intracellular targets.

-

Target Binding: Introducing new functional groups that can form critical hydrogen bonds, hydrophobic, or ionic interactions with a biological target.[5]

This guide provides the essential protocols to build and screen a focused library of this compound derivatives.

Synthetic Derivatization Strategies

The primary point of diversification for this compound is the carboxylic acid moiety. The two most direct and impactful derivatization pathways are esterification and amidation.

Strategy 1: Esterification

Causality Behind the Choice: Esterification masks the polar carboxylic acid group, generally increasing the lipophilicity of the molecule. This can significantly enhance a compound's ability to penetrate cell membranes. Furthermore, esters can act as prodrugs, which are cleaved by intracellular esterase enzymes to release the active carboxylic acid form within the target cell. A variety of esters can be prepared by treating the carboxylic acid with the appropriate reagents.[6]

Protocol 1: General Esterification via Carbodiimide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack by an alcohol. It is a reliable and widely used method for forming ester bonds under mild conditions.

Materials:

-

This compound

-

Desired alcohol (e.g., methanol, ethanol, benzyl alcohol) (1.2 equivalents)

-

EDC (1.5 equivalents)

-

DMAP (0.1 equivalents)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add the desired alcohol (1.2 eq) and DMAP (0.1 eq) to the solution. Stir for 5 minutes at room temperature.

-

Add EDC (1.5 eq) portion-wise to the stirred solution at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x). The aqueous washes remove unreacted EDC and other water-soluble byproducts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

-

Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

Strategy 2: Amidation

Causality Behind the Choice: The amide bond is a fundamental feature of peptides and proteins and is present in over 25% of all known drugs.[5] Introducing an amide linkage allows for the exploration of a vast chemical space by varying the amine component. The resulting N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, which can lead to potent and specific interactions with biological targets.[5]

Protocol 2: General Amidation via HATU Coupling

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient peptide coupling reagent that minimizes side reactions and racemization, especially for chiral amines.

Materials:

-

This compound

-

Desired primary or secondary amine (1.1 equivalents)

-

HATU (1.2 equivalents)

-

Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

In a dry round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor for completion using TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the layers. Wash the organic layer sequentially with 1M HCl (2x) to remove excess DIPEA, saturated NaHCO₃ solution (2x) to remove unreacted acid, and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude amide product using flash column chromatography (e.g., using a gradient of methanol in DCM) or by recrystallization.

-

Confirm the structure and purity of the final amide derivative by NMR and Mass Spectrometry.

Table 1: Example Derivatization Data

| Starting Material | Reagent (Alcohol/Amine) | Coupling Method | Product Type | Expected Yield Range | Purity (Post-Purification) |

| This compound | Benzyl Alcohol | EDC/DMAP | Ester | 70-90% | >95% |

| This compound | Morpholine | HATU/DIPEA | Amide | 65-85% | >95% |

| This compound | Aniline | HATU/DIPEA | Amide | 50-75% | >95% |

Biological Screening Workflows

Once a library of derivatives has been synthesized and characterized, the next critical phase is to evaluate their biological activity. High-throughput screening (HTS) methods are essential for rapidly assessing large numbers of compounds.[7] Below are standard protocols for primary screening against common therapeutic targets.

General Screening Cascade

A tiered approach is most efficient for screening. A primary assay identifies initial "hits," which are then confirmed and further characterized in secondary and selectivity assays.

Caption: A typical workflow for identifying lead candidates from a chemical library.

Protocol 3: Antimicrobial Activity Screening (MIC Assay)

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Materials:

-

Synthesized imidazole derivatives (stock solutions in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

-

Spectrophotometer (plate reader)

Step-by-Step Protocol:

-

Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound. Start with 100 µL of MHB in wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as growth and sterility controls, respectively.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well should be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.

Protocol 4: Anticancer Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[9] It measures the metabolic activity of cells, as viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product.[10]

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Synthesized imidazole derivatives (stock solutions in DMSO)

-

MTT solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Positive control cytotoxic drug (e.g., Doxorubicin)

Step-by-Step Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 2-4 hours.[9] During this time, viable cells will form purple formazan crystals.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: The enzymatic conversion underlying the MTT cell viability assay.

Conclusion

This compound is a highly tractable starting material for the development of novel bioactive compounds. The protocols detailed in this application note provide a robust framework for synthesizing a diverse library of ester and amide derivatives and for performing primary biological screening. By systematically applying these synthetic and screening methodologies, researchers can efficiently navigate the early stages of the drug discovery process, identifying promising new chemical entities for further development.

References

- 1. scialert.net [scialert.net]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. azolifesciences.com [azolifesciences.com]

- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Comprehensive Spectroscopic Analysis of 1-Ethyl-1H-imidazole-5-carboxylic acid

Introduction

1-Ethyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted imidazole, it serves as a crucial building block in the synthesis of various biologically active molecules.[1] The precise characterization of its chemical structure and purity is paramount for its application in drug development and scientific research. This application note provides a detailed guide to the key spectroscopic techniques for the comprehensive analysis of this compound, offering in-depth protocols and data interpretation insights for researchers, scientists, and drug development professionals. The primary techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.[2]

Molecular Structure and Analytical Workflow

The analytical workflow for characterizing this compound involves a multi-technique approach to unambiguously confirm its identity, structure, and purity. Each technique provides complementary information, culminating in a comprehensive analytical profile.

Figure 1: General workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Expertise & Experience: Causality Behind Experimental Choices

-

Solvent Selection: The choice of a deuterated solvent is critical.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve the carboxylic acid and the presence of a labile acidic proton from the carboxyl group. The acidic proton will be observable in DMSO-d₆, whereas it would exchange with deuterium in solvents like D₂O, causing the signal to disappear.[4]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[5]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at 25 °C.

-

Use a spectral width of 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Accumulate 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum at 25 °C.

-

Use a spectral width of 240 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.

-

Accumulate 1024 or more scans as needed to achieve an adequate signal-to-noise ratio.

-

-

Expected Spectral Data and Interpretation

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid Proton | ~12.0 - 13.0 | Broad Singlet | 1H | -COOH |

| Imidazole Proton (C2-H) | ~8.0 - 8.5 | Singlet | 1H | Imidazole C-H |

| Imidazole Proton (C4-H) | ~7.5 - 8.0 | Singlet | 1H | Imidazole C-H |

| Methylene Protons | ~4.2 - 4.5 | Quartet | 2H | -CH₂-CH₃ |

| Methyl Protons | ~1.4 - 1.6 | Triplet | 3H | -CH₂-CH₃ |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Carboxylic Carbon | ~160 - 170 | -COOH |

| Imidazole Carbon (C2) | ~135 - 145 | Imidazole C-H |

| Imidazole Carbon (C4) | ~125 - 135 | Imidazole C-H |

| Imidazole Carbon (C5) | ~120 - 130 | Imidazole C-COOH |

| Methylene Carbon | ~40 - 50 | -CH₂-CH₃ |

| Methyl Carbon | ~14 - 18 | -CH₂-CH₃ |

Note: The chemical shifts are estimates and can be influenced by solvent and concentration.[4] The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal for this compound.[2][6]

Expertise & Experience: Causality Behind Experimental Choices

-

Ionization Mode: ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it easy to determine the molecular weight.[7] For this molecule, both positive and negative ion modes should be explored. The carboxylic acid moiety makes it amenable to negative ion mode detection ([M-H]⁻), while the basic nitrogen atoms of the imidazole ring facilitate positive ion mode detection ([M+H]⁺).[8]

-

High-Resolution MS (HRMS): Using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) allows for the determination of the accurate mass, which can be used to confirm the elemental formula.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation:

-

Prepare a stock solution of 1 mg/mL of the compound in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

LC-MS Parameters:

-

Liquid Chromatography (for sample introduction):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

A gradient elution can be used if sample purity is also being assessed.

-

-

Mass Spectrometry (ESI source):

-

Ionization Mode: ESI positive and negative.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Drying Gas (N₂) Flow: 10 L/min.

-

Drying Gas Temperature: 300 °C.

-

Mass Range: m/z 50-500.

-

-

Expected Data and Interpretation

-

Molecular Formula: C₆H₈N₂O₂

-

Molecular Weight: 140.14 g/mol [9]

-

Expected Ions:

-

Positive Mode (ESI+): [M+H]⁺ = 141.0608 m/z

-

Negative Mode (ESI-): [M-H]⁻ = 139.0462 m/z

-

High-resolution mass spectrometry should yield a mass measurement within 5 ppm of the theoretical value, confirming the elemental composition.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Expertise & Experience: Causality Behind Experimental Choices

-

Sample Preparation: For a solid sample, the KBr pellet technique is common. This involves mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.[11][12] This minimizes interference from the sample holder.

-